
Urdamycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urdamycin D is a natural product found in Streptomyces fradiae with data available.
科学的研究の応用
Table 1: Comparison of Urdamycin D and Rapamycin
Feature | This compound | Rapamycin |
---|---|---|
mTOR Inhibition | Inhibits mTORC1 and mTORC2 | Primarily inhibits mTORC1 |
Induction of Apoptosis | Yes | Limited |
Induction of Autophagy | Yes | No |
Source | Streptomyces OA293 | Streptomyces hygroscopicus |
Cancer Research Applications
Recent research has demonstrated that this compound shows promise in treating various cancers, including breast and cervical cancers. In laboratory studies, it was found to induce cell death through both apoptosis and autophagy mechanisms . The compound's ability to inhibit Akt activation—a protein involved in cell survival—further contributes to its anti-cancer properties .
Case Study: Breast Cancer Treatment
In a study conducted by researchers from CSIR-National Chemical Laboratory and the Jawaharlal Nehru Tropical Botanic Garden, this compound was tested on breast cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups treated with standard chemotherapy agents .
Antibiotic Properties
Aside from its anti-cancer applications, this compound is part of the angucycline antibiotic family. It demonstrates antibacterial activity against various pathogens. Research into its structure-activity relationship has revealed that modifications to its chemical structure can enhance its efficacy against specific bacterial strains .
Table 2: Antibacterial Activity of Urdamycin Derivatives
Derivative | Activity Against Bacteria | Modification Type |
---|---|---|
Urdamycin A | Effective against E. coli | Methanolysis |
Urdamycin G | Enhanced activity against S. aureus | O-acylation |
Future Directions in Research
The ongoing exploration of this compound's applications highlights several avenues for future research:
- Optimization of Structure : Further studies on the structural modifications of Urdamycin derivatives could lead to more effective antibiotics with reduced resistance.
- Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for cancer treatment.
- Combination Therapies : Investigating the potential of combining this compound with existing chemotherapy drugs may enhance treatment outcomes for cancer patients.
特性
CAS番号 |
104443-44-9 |
---|---|
分子式 |
C53H61NO18 |
分子量 |
1000 g/mol |
IUPAC名 |
(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione |
InChI |
InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1 |
InChIキー |
FHCQDSRDFSOQAV-BHPMGVOKSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O |
異性体SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
正規SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
同義語 |
urdamycin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。